molecular formula C19H24N8O4S B12670955 N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminobutanesulfonic acid CAS No. 113811-48-6

N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminobutanesulfonic acid

Cat. No.: B12670955
CAS No.: 113811-48-6
M. Wt: 460.5 g/mol
InChI Key: JWLXZKNMSUFNOS-UHFFFAOYSA-N
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Description

N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminobutanesulfonic acid is a synthetic compound with significant applications in various scientific fields. It is structurally related to folic acid derivatives and has been studied for its potential use in medical and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminobutanesulfonic acid typically involves multiple steps, starting from pteridine derivatives. The key steps include:

    N-Methylation: Introduction of a methyl group to the pteridine ring.

    Amination: Addition of amino groups to specific positions on the pteridine ring.

    Sulfonation: Introduction of a sulfonic acid group to the butane chain.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminobutanesulfonic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of amino groups to nitro groups.

    Reduction: Reduction of nitro groups back to amino groups.

    Substitution: Replacement of functional groups with other chemical groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can regenerate the original amino groups.

Scientific Research Applications

N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminobutanesulfonic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Potential therapeutic agent for targeting specific enzymes or pathways in disease treatment.

    Industry: Utilized in the production of specialized chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminobutanesulfonic acid involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methotrexate: A well-known folic acid antagonist used in cancer therapy.

    Aminopterin: Another folic acid derivative with similar biological activity.

    Pemetrexed: A chemotherapy drug that targets folate-dependent enzymes.

Uniqueness

N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminobutanesulfonic acid is unique due to its specific structural modifications, which may confer distinct biochemical properties and therapeutic potential compared to other folic acid derivatives.

Properties

CAS No.

113811-48-6

Molecular Formula

C19H24N8O4S

Molecular Weight

460.5 g/mol

IUPAC Name

4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]butane-1-sulfonic acid

InChI

InChI=1S/C19H24N8O4S/c1-27(11-13-10-23-17-15(24-13)16(20)25-19(21)26-17)14-6-4-12(5-7-14)18(28)22-8-2-3-9-32(29,30)31/h4-7,10H,2-3,8-9,11H2,1H3,(H,22,28)(H,29,30,31)(H4,20,21,23,25,26)

InChI Key

JWLXZKNMSUFNOS-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NCCCCS(=O)(=O)O

Origin of Product

United States

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